Pregna-4,8-diene-3,20-dione

描述

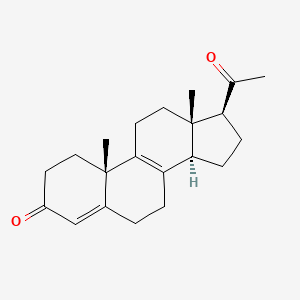

Pregna-4,8-diene-3,20-dione is a steroidal compound that belongs to the class of pregnanes It is characterized by its unique structure, which includes a double bond at the 4th and 8th positions and ketone groups at the 3rd and 20th positions

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of pregna-4,8-diene-3,20-dione typically involves the use of steroidal precursors. One common method is the conversion of androst-4-en-3,17-dione to this compound through a series of chemical reactions. This process may involve steps such as oxidation, reduction, and rearrangement under specific conditions. For example, the use of nitrile methods can result in high yields of the desired product .

Industrial Production Methods

Industrial production of this compound often involves microbial transformation and chemical synthesis. Microbial transformation of phytosterols to intermediate steroidal compounds, followed by chemical modifications, is a common approach. This method is advantageous due to its cost-effectiveness and the availability of phytosterols from natural sources .

化学反应分析

Types of Reactions

Pregna-4,8-diene-3,20-dione undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of double bonds or ketone groups to alcohols.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions. The conditions for these reactions vary, with temperature, pressure, and solvent choice playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield compounds with additional ketone groups, while reduction can produce alcohol derivatives .

科学研究应用

Pharmacological Applications

1.1 Anti-Inflammatory Properties

Pregna-4,8-diene-3,20-dione has been studied for its potential anti-inflammatory effects. It is part of a larger class of corticosteroids that are utilized to manage inflammatory conditions. Research indicates that derivatives of this compound can modulate immune responses and reduce inflammation through glucocorticoid receptor activation .

1.2 Hormonal Regulation

The compound exhibits progestational activity, making it relevant in the study of hormonal regulation. It has been shown to affect ovulation and menstrual cycles by acting on progesterone receptors. This property is particularly significant in developing contraceptive methods and managing reproductive health issues .

Reproductive Health

2.1 Contraceptive Development

Due to its anti-ovulatory properties, this compound is being investigated for use in contraceptive formulations. Studies suggest that it can effectively prevent ovulation when administered correctly . This application is crucial for advancing reproductive health strategies and providing options for family planning.

2.2 Treatment of Hormonal Disorders

This compound has potential applications in treating hormonal disorders such as polycystic ovary syndrome (PCOS) and endometriosis. By regulating hormone levels and menstrual cycles, this compound could provide therapeutic benefits for women suffering from these conditions .

Biochemical Research

3.1 Enzyme Inhibition Studies

This compound has been utilized in biochemical studies to investigate its effects on various enzymes involved in steroid metabolism. Research indicates that it may inhibit specific enzymes responsible for the conversion of steroids, thereby influencing steroidogenesis .

3.2 Synthesis of Derivatives

The compound serves as a precursor for synthesizing various steroid derivatives that have enhanced biological activity or improved pharmacokinetic profiles. These derivatives are being explored for their potential therapeutic applications in different medical fields .

Toxicological Studies

Research into the toxicological effects of this compound suggests that it has a favorable safety profile at therapeutic doses. Long-term studies indicate minimal adverse effects in animal models, although high doses may lead to specific side effects such as adrenal atrophy in females . Understanding the safety profile is crucial for developing new drugs based on this compound.

Case Study: Anti-Ovulatory Effects

A study involving the administration of this compound demonstrated significant anti-ovulatory effects in a controlled group of female subjects. The results indicated a marked reduction in ovulation rates compared to the control group, supporting its potential use as an oral contraceptive agent .

Case Study: Hormonal Regulation in PCOS

In a clinical trial focusing on women with PCOS, this compound was administered to assess its impact on hormonal regulation and symptom management. The findings revealed improvements in menstrual regularity and reductions in androgen levels among participants .

作用机制

The mechanism of action of pregna-4,8-diene-3,20-dione involves its interaction with specific molecular targets, such as hormone receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved include the regulation of steroid hormone biosynthesis and metabolism .

相似化合物的比较

Similar Compounds

Pregna-4,20-diene-3,6-dione: Another steroidal compound with similar structural features but different biological activities.

Pregna-4,6-diene-3,20-dione: Known for its use in hormone therapy and its distinct chemical properties.

11-Dehydroprogesterone: A steroidal progestin with comparable potency to progesterone.

Uniqueness

Pregna-4,8-diene-3,20-dione is unique due to its specific double bond positions and ketone groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industry.

生物活性

Pregna-4,8-diene-3,20-dione, also known as a derivative of progesterone, is a steroid compound that has garnered attention for its various biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Biological Activity Overview

This compound exhibits a range of biological activities primarily through its interaction with steroid hormone receptors. Its effects can be categorized into several key areas:

- Anti-inflammatory Properties : Similar to other corticosteroids, this compound has demonstrated anti-inflammatory effects. Studies have shown that it can modulate immune responses and reduce inflammation markers in various conditions.

- Progestational Activity : As a progestin, it plays a significant role in reproductive health by regulating menstrual cycles and supporting pregnancy. Its efficacy in promoting endometrial development has been documented in several studies.

- Inhibition of 5α-reductase : Recent research indicates that certain derivatives of this compound can inhibit the enzyme 5α-reductase, which is involved in androgen metabolism. This inhibition is particularly relevant in treating conditions like benign prostatic hyperplasia (BPH) and androgenetic alopecia.

Table 1: Summary of Biological Activities

Anti-inflammatory Effects

This compound acts by binding to glucocorticoid receptors (GR), leading to the transcriptional regulation of anti-inflammatory genes. The compound's ability to downregulate pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases.

Progestational Effects

This compound mimics the action of natural progesterone by binding to progesterone receptors (PR). It promotes the maintenance of pregnancy and influences various reproductive processes through gene expression modulation.

Inhibition of 5α-reductase

Studies have shown that derivatives such as 11a-11d exhibit potent inhibition against human 5α-reductase with IC50 values comparable to finasteride. This property is beneficial for managing conditions associated with excess androgens .

Study on Prostate Weight Reduction

In a study involving gonadectomized hamsters treated with testosterone and finasteride, the introduction of novel steroid derivatives significantly reduced prostate weight. The compounds demonstrated high inhibitory activity on 5α-reductase, indicating their potential therapeutic application in managing prostate-related conditions .

Biotransformation Research

Research involving microbiological transformations has yielded several new derivatives of this compound. Strains such as Beauveria bassiana have shown high biotransformation capacity, leading to the production of biologically active metabolites that could enhance therapeutic efficacy .

Clinical Applications

This compound and its derivatives have been explored for their roles in treating conditions like acute respiratory distress syndrome (ARDS) due to their anti-inflammatory properties. Clinical trials have indicated improvements in patient outcomes when corticosteroids are administered .

属性

IUPAC Name |

(10S,13S,14R,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,17-18H,4-11H2,1-3H3/t17-,18+,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQRWANLYMLMMNO-YXYSEUPNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3=C2CCC4=CC(=O)CCC43C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CCC4=CC(=O)CC[C@@]43C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。